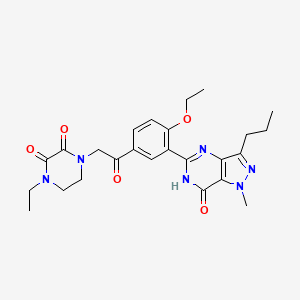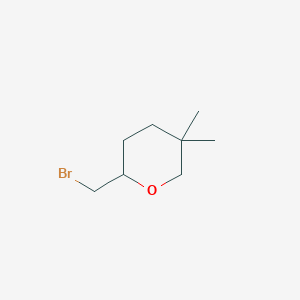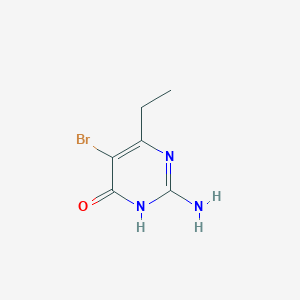
2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one
Descripción general
Descripción
The compound “2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one” belongs to the class of organic compounds known as pyrimidines, which are aromatic heterocyclic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms . The presence of the amino, bromo, and ethyl groups, as well as the ketone functionality, could potentially confer a variety of chemical properties and reactivities to this compound.
Aplicaciones Científicas De Investigación
Importance in Heterocyclic Chemistry and Medicinal Applications
The compound 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one belongs to the broader class of pyrimidines, which are of significant interest in both heterocyclic chemistry and medicinal research due to their wide-ranging applications. Pyrimidines and their derivatives exhibit a diverse array of biological activities, making them pivotal in drug development and therapeutic interventions.
Synthesis and Catalysis : A key application of pyrimidine derivatives, including 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one, is in the synthesis of complex heterocyclic compounds. These compounds serve as precursors or intermediates in the production of various pharmacologically active molecules. The use of hybrid catalysts in synthesizing pyranopyrimidine scaffolds demonstrates the compound's role in facilitating diverse synthetic pathways, contributing to the development of lead molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).
Biological Activities : Pyrimidine derivatives display a broad spectrum of pharmacological effects, such as anti-inflammatory, antibacterial, antiviral, antifungal, and anticancer activities. This wide range of effects underscores the importance of pyrimidine derivatives in medicinal chemistry, with research continuously exploring new synthetic methods and structure-activity relationships to develop novel therapeutic agents (Rashid et al., 2021).
Anti-inflammatory Applications : The anti-inflammatory properties of pyrimidine derivatives are of particular interest, attributed to their inhibitory effects on various inflammatory mediators. This makes them potential candidates for developing new anti-inflammatory drugs, with ongoing studies aimed at understanding their mechanisms of action and optimizing their efficacy (Gondkar, Deshmukh, & Chaudhari, 2013).
Anticancer Potential : The role of pyrimidine derivatives in cancer therapy is another area of extensive research. These compounds have shown promise in various cancer models, acting through different mechanisms to inhibit tumor growth. The development of pyrimidine-based anticancer agents continues to be a focus, with researchers exploring novel compounds and combinations to enhance therapeutic outcomes (Kaur et al., 2014).
Direcciones Futuras
The future directions for research on “2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one” could include exploring its potential biological activities, given the known activities of other 2-aminopyrimidine derivatives . Additionally, further studies could investigate its synthesis, reactivity, and physical and chemical properties.
Propiedades
IUPAC Name |
2-amino-5-bromo-4-ethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O/c1-2-3-4(7)5(11)10-6(8)9-3/h2H2,1H3,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEPNHPGBOCLSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333579 | |
| Record name | AC1LADPK | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one | |
CAS RN |
58331-07-0 | |
| Record name | AC1LADPK | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2,2-Trichloro-1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone](/img/structure/B1450736.png)

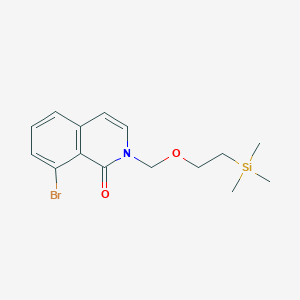
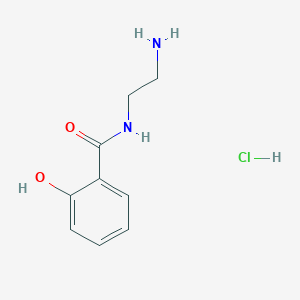

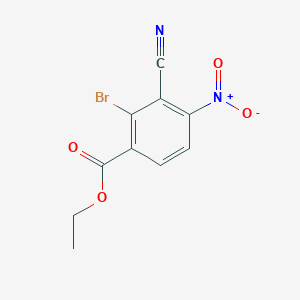

![1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1450750.png)
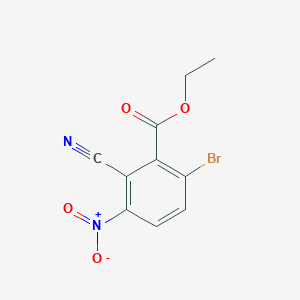
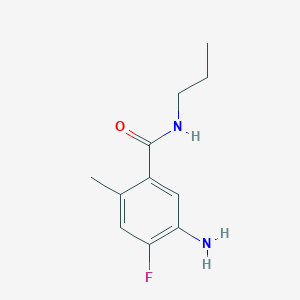
![7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B1450753.png)
